![molecular formula C16H15FN2O6S B2990840 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 895450-22-3](/img/structure/B2990840.png)
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
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Overview
Description
“3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C16H15FN2O6S and a molecular weight of 382.36. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide”, specific structural data is not available .Chemical Reactions Analysis
The chemical reactions involving “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide” are not documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. For “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide”, these specific properties are not available .Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Studies
A related compound, S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], has been explored as a potent selective androgen receptor modulator (SARM) for treating androgen-dependent diseases. Studies on S-1 in rats reveal insights into its pharmacokinetics, such as low clearance, moderate distribution, and extensive metabolism, making it a potential therapeutic agent for benign hyperplasia (Wu et al., 2006).
Molecular Conformation in Different Media
Research on bicalutamide analogs, structurally similar to 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, focuses on their conformational changes in various environments. This information is crucial for understanding their biological activities, as these activities are significantly influenced by the configuration of stereogenic centers (Joo et al., 2008).
Proton Exchange Membranes for Fuel Cells
A study on sulfonated poly(arylene ether sulfone)s, which includes derivatives of 4-fluorophenyl, highlights their application as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and good mechanical properties, making them suitable for fuel cell applications (Kim et al., 2008).
Alpha-Blocking Activity in Pharmaceuticals
Research into alpha-[(phenoxyethylamino)propyl]-alpha-(4-methoxyphenyl) acetonitrile derivatives, which bear structural similarities to 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, examines their alpha-blocking activities. This research contributes to the understanding of structure-activity relationships in pharmaceuticals (Sakurai et al., 1990).
Antimicrobial Activity and Molecular Docking Studies
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, were synthesized and tested for antimicrobial activity. Their molecular structures were analyzed for potential biological applications, revealing potent antimicrobial effects (Janakiramudu et al., 2017).
Detection of Metabolites in Human Liver Microsomes
Studies on flutamide, a compound structurally related to 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, have identified various metabolites in human liver microsomes and urine. This research helps understand the metabolism of such compounds and their potential toxic metabolites (Goda et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWWDWAHGNHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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